N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide is a complex organic compound that features a unique structure combining a benzodioxin moiety and a pyrazole derivative. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, which may include anti-inflammatory and anticancer properties. The molecular formula for this compound is , with a molecular weight of approximately 356.42 g/mol.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed product specifications, including purity levels and synthesis methods.
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide falls under the classification of organic compounds, specifically within the categories of amides and heterocyclic compounds due to the presence of nitrogen-containing rings.
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multi-step synthetic pathways. A general approach includes:
These steps allow for the introduction of various functional groups that can enhance biological activity.
The molecular structure of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide can be represented using various chemical notation systems:
InChI=1S/C19H24N4O3/c1-11(2)17(20)21(22)9-7-16(8-10-23)24-18(16)15(25)14(19(3)4)12(5)6/h7-10H,20H2,1-6H3,(H,21,22)
This representation highlights the connectivity between atoms within the molecule.
Key data points include:
The compound exhibits versatility in synthetic chemistry. Potential reactions include:
These reactions can be utilized to modify the compound for enhanced biological properties.
The mechanism of action for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide is not fully elucidated but is hypothesized to involve:
Data from preliminary studies suggest that compounds containing similar structural features exhibit significant biological activities.
Key physical properties include:
Chemical properties include:
Relevant analyses indicate that this compound can undergo various transformations depending on environmental conditions.
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]ethanediamide has potential applications in several scientific fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1